C16O16Rh6

Hexarhodium hexadecacarbonyl

CAS No.: 28407-51-4

Cat. No.: VC3732765

Molecular Formula: Rh6(CO)16

C16O16Rh6

Molecular Weight: 1065.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28407-51-4 |

|---|---|

| Molecular Formula | Rh6(CO)16 C16O16Rh6 |

| Molecular Weight | 1065.59 g/mol |

| IUPAC Name | carbon monoxide;rhodium |

| Standard InChI | InChI=1S/16CO.6Rh/c16*1-2;;;;;; |

| Standard InChI Key | SZQABOJVTZVBHE-UHFFFAOYSA-N |

| SMILES | [C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh] |

| Canonical SMILES | [C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh] |

Introduction

Historical Context and Discovery

Hexarhodium hexadecacarbonyl was first reported in 1943 by Walter Hieber during his pioneering work on metal carbonyls . Hieber's initial synthesis involved the carbonylation of rhodium trichloride hydrate () under extreme conditions—80–230°C and 200 atmospheres of carbon monoxide—using silver or copper as halide acceptors. Despite his groundbreaking discovery, Hieber incorrectly proposed the formula , implying a CO-to-Rh ratio of 2.75 .

The correct molecular formula () and structure were later elucidated through X-ray crystallographic studies conducted by Dahl and colleagues . This revision established the CO-to-Rh ratio as 2.66, resolving prior ambiguities. Subsequent research validated alternative synthesis routes, including the carbonylation of and rhodium(II) acetate, as well as the thermal decomposition of tetrarhodium dodecacarbonyl () in boiling hexane .

Synthesis and Production Methods

Primary Synthetic Pathways

Modern synthesis of hexarhodium hexadecacarbonyl employs multiple methodologies, each tailored to specific precursor availability and scalability:

-

Halide Acceptor Route:

This method utilizes copper as a halide scavenger, enabling high yields under moderate CO pressures .

-

Acetate Precursor Route:

Rhodium(II) acetate reacts with CO and water, producing acetic acid as a byproduct .

-

Thermal Decomposition:

Heating tetrarhodium dodecacarbonyl in hexane quantitatively yields .

Industrial-Scale Production

Commercial manufacturers, including American Elements and Thermo Scientific Chemicals, produce hexarhodium hexadecacarbonyl in purities ranging from 99% (2N) to 99.99% (4N) . The compound is typically supplied as a black to dark-blue powder or crystalline solid, with particle sizes adjustable to submicron or nanopowder specifications .

Structural and Physicochemical Properties

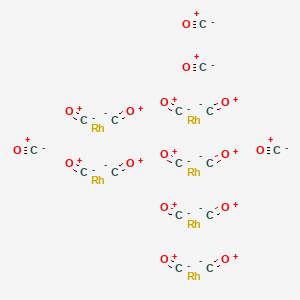

Molecular Structure

The compound features an octahedral core surrounded by 16 linearly bonded carbonyl ligands. X-ray diffraction studies confirm a mix of terminal and bridging CO ligands, contributing to its stability and reactivity . The rhodium atoms exhibit a formal oxidation state of 0, with electron configuration , enabling robust metal-metal bonding .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 1065.59–1065.60 g/mol | |

| Appearance | Black to dark-blue powder | |

| Melting Point | >300°C | |

| Density | N/A | |

| Solubility | Slightly soluble in CH₂Cl₂, CHCl₃ |

Elemental Composition

| Element | Percentage Composition |

|---|---|

| C | 17.58–18.49% |

| O | 24.02% |

| Rh | 56.49–59.39% |

Theoretical values align closely with experimental data, affirming the stoichiometric integrity of commercial samples .

Catalytic Applications

Hexarhodium hexadecacarbonyl serves as a precursor for catalysts in hydrogenation, hydroformylation, and carbon-carbon bond formation . Its utility stems from the labile CO ligands, which readily undergo substitution with donor ligands (e.g., phosphines, amines), tailoring catalytic activity for specific reactions.

Hydrogenation

In olefin hydrogenation, facilitates selective reduction under mild conditions, outperforming traditional platinum-group catalysts in substrate tolerance .

Hydroformylation

The compound’s ability to activate CO and H₂ enables its use in converting alkenes to aldehydes, a critical step in plasticizer and detergent production .

| Supplier | Purity | Form | Packaging |

|---|---|---|---|

| American Elements | 99–99.99% | Powder, nanopowder | 0.1–500 g |

| Thermo Scientific | 98% | Crystalline powder | 0.1–0.5 g |

| Alfa Chemistry | Research | Catalyst-grade crystals | Custom |

Pricing varies by purity and quantity, with bulk orders available upon request .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume